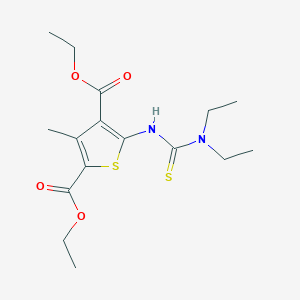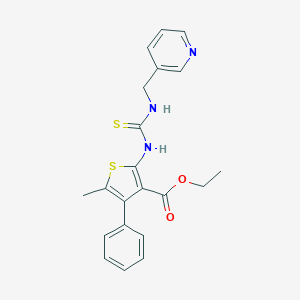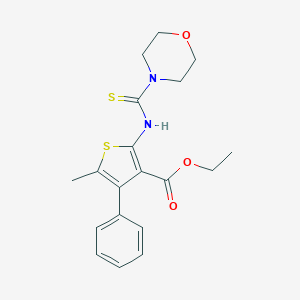![molecular formula C14H18N2O2S2 B275038 methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has shown potential in scientific research due to its unique properties. It is a cyclic sulfonamide that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. Additionally, it has been suggested that the compound works by reducing the production of certain inflammatory molecules in the body.
Biochemical and Physiological Effects:
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been shown to reduce inflammation in the body. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential as a novel compound for various scientific research applications. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are various future directions for the research of methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One potential direction is to further study its potential as an anticancer agent and antimicrobial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is to study its potential as a drug delivery system due to its unique properties.
Conclusion:
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been studied as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects. The future directions for the research of this compound include studying its potential as a drug delivery system and further exploring its potential as an anticancer and antimicrobial agent.
Synthesemethoden
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with pyrrolidine-1-carbothioamide in the presence of triethylamine and methyl chloroformate. The reaction yields the desired compound, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation.
Eigenschaften
Produktname |
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
|---|---|
Molekularformel |
C14H18N2O2S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2S2/c1-18-13(17)11-9-5-4-6-10(9)20-12(11)15-14(19)16-7-2-3-8-16/h2-8H2,1H3,(H,15,19) |
InChI-Schlüssel |
WQECJVUQKNLINL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)



![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)